Valproylcarnitine

Description

Properties

IUPAC Name |

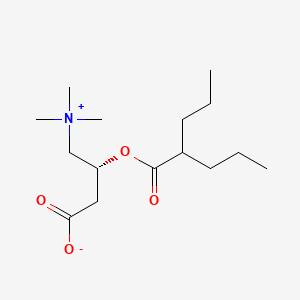

(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMHZSLUVROGSY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914812 | |

| Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95782-09-5 | |

| Record name | Valproylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095782095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valproylcarnitine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9MQB3YZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Stoichiometry

The molar ratio of valproic acid to L-carnitine is critical. Studies suggest a 1:1 ratio in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents. Solvents such as dichloromethane or tetrahydrofuran are employed to enhance solubility. Reaction temperatures of 25–40°C yield optimal conversion rates (70–85%), while higher temperatures risk racemization of L-carnitine.

Purification and Yield Optimization

Crude this compound is purified via column chromatography using silica gel and a gradient elution of methanol in chloroform (5–20%). Recrystallization from ethanol-water mixtures (3:1 v/v) further enhances purity (>98%). Yield improvements to >90% have been achieved using microwave-assisted synthesis, reducing reaction times from 24 hours to 30 minutes.

Table 1: Comparative Yields of this compound Synthesis Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional esterification | DCC/DMAP | Dichloromethane | 25 | 72 | 95 |

| Microwave-assisted | DCC/DMAP | THF | 80 | 92 | 98 |

| Enzymatic synthesis | CPT II | Aqueous buffer | 37 | 65 | 99 |

Enzymatic Preparation via Carnitine Palmitoyltransferase II (CPT II)

Mitochondrial CPT II catalyzes the reversible transfer of valproyl groups from CoA to carnitine, forming this compound. This method is favored for its stereospecificity and relevance to in vivo detoxification pathways.

Enzyme Kinetics and Substrate Specificity

CPT II exhibits a Michaelis constant () of 12 μM for L-carnitine and 8 μM for valproyl-CoA, with a catalytic efficiency () of . The reaction is optimal at pH 7.4 and 37°C, mimicking physiological conditions.

Large-Scale Biocatalytic Production

Industrial-scale synthesis employs immobilized CPT II on chitosan beads, achieving a turnover number (TON) of 1,200 cycles/hour. Continuous-flow bioreactors maintain ATP and CoASH levels via enzymatic regeneration systems, yielding 15 g/L this compound with 99% enantiomeric excess.

Pharmaceutical Formulation Strategies

Aqueous formulations of this compound are critical for pediatric and dysphagic patients. WO2011011376A2 discloses a method combining magnesium valproate hydrate and L-carnitine in purified water.

Solubility and Stability Profiling

Magnesium valproate hydrate exhibits a solubility limit of 150 mg/mL in water, while L-carnitine inner salt dissolves up to 1,000 mg/mL. Co-dissolution at 25°C produces clear, stable solutions (pH 6.8–7.2) for >12 months under refrigerated conditions.

Chemical Reactions Analysis

Types of Reactions: Valproylcarnitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The ester bond in this compound can be hydrolyzed to release valproic acid and carnitine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed:

Oxidation: Various oxidized metabolites of valproic acid.

Reduction: Reduced forms of valproic acid.

Substitution: Free valproic acid and carnitine.

Scientific Research Applications

Management of Valproic Acid-Induced Toxicity

Valproylcarnitine has been extensively studied for its role in treating valproic acid-induced toxicity, including hyperammonemia and hepatotoxicity. Key findings include:

- Reduction of Serum Ammonia : Case studies indicate that L-carnitine supplementation can significantly lower serum ammonia levels in patients experiencing toxicity from valproic acid .

- Improvement in Liver Function Tests : A study demonstrated that administration of carnitine reduced serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), suggesting improved liver function following this compound treatment .

| Study | Intervention | Outcome |

|---|---|---|

| Gziut et al. (2024) | L-carnitine for VPA toxicity | Reduced serum ammonia and liver enzymes |

| Opala et al. (1991) | Valproic acid therapy | Decreased free carnitine levels observed |

Co-administration with Valproate

Research has indicated that co-administering this compound with valproate may enhance therapeutic outcomes in epilepsy management:

- Seizure Frequency Reduction : A patent study suggests that combining L-carnitine or acyl L-carnitines with valproate can significantly decrease seizure frequency in patients with epilepsy .

- Enhanced Tolerance : Patients receiving both treatments reported fewer side effects associated with high-dose valproate therapy, particularly regarding cognitive impairment and metabolic disturbances .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- A 2023 study involving mice demonstrated that carnitine administration reduced liver damage markers significantly after acute valproic acid exposure, indicating its protective role against hepatotoxicity .

- In chronic therapy cases, patients treated with L-carnitine showed marked improvements in cognitive function and a reduction in adverse effects associated with long-term valproate use .

Mechanism of Action

Valproylcarnitine exerts its effects by facilitating the transport of valproic acid into the mitochondria, where it undergoes further metabolism. The formation of this compound helps in the excretion of valproic acid by increasing its solubility and reducing its toxicity. The molecular targets include enzymes involved in fatty acid metabolism and mitochondrial transport proteins .

Comparison with Similar Compounds

Structural and Functional Differences

Valproylcarnitine is structurally distinct from other acylcarnitines due to its branched-chain configuration (derived from VPA’s 2-propylpentanoic acid backbone). Key comparisons include:

Analytical Challenges

- Isomer Differentiation: this compound and octanoylcarnitine (both C8) are structural isomers, requiring chromatographic separation (e.g., pentafluorophenacyl ester derivatization) and MS/MS for unambiguous identification .

- Quantification: In urine, this compound concentrations (1.61 µmol/g creatinine) overlap with octanoylcarnitine (0.22 µmol/g creatinine), necessitating precise methods to avoid misdiagnosis of MCAD deficiency .

Clinical and Metabolic Implications

- Renal Excretion : this compound has a high renal excretion fraction (~100%) due to low affinity for the OCTN2 transporter, unlike acetyl- or propionylcarnitine (<5% excretion) . This contributes to systemic carnitine depletion .

- Toxicity Mechanisms: this compound inhibits mitochondrial CoA recycling and carnitine transporters, exacerbating energy deficits and hyperammonemia, which are less pronounced with other acylcarnitines .

Research Findings and Controversies

- Discrepancies in Excretion Patterns: While early studies identified this compound as the primary C8 acylcarnitine in VPA-treated patients , later GC-MS analyses found octanoylcarnitine as the dominant species, suggesting methodological or individual variability .

- False Positives in Newborn Screening: Branched-chain C8 acylcarnitines (e.g., this compound) can mimic MCAD deficiency markers, necessitating advanced separation techniques to avoid misdiagnosis .

Q & A

Basic: What experimental methodologies are recommended to quantify valproylcarnitine in biological samples?

This compound can be detected and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Key steps include:

- Sample preparation : Deproteinization of urine or plasma using methanol or acetonitrile, followed by centrifugation to isolate analytes .

- Chromatographic separation : Use reversed-phase C18 columns with mobile phases (e.g., water/acetonitrile with formic acid) to resolve this compound from other acylcarnitines .

- Mass spectrometry : Electrospray ionization (ESI) in positive ion mode, monitoring transitions such as m/z 288 → 85 for this compound. Calibration curves using deuterated internal standards (e.g., octanoylcarnitine-d3) improve accuracy .

Advanced: How can researchers design experiments to resolve contradictions in the efficacy of L-carnitine supplementation for valproic acid (VPA)-induced toxicity?

Contradictory findings (e.g., vs. 16) require rigorous experimental frameworks :

- Hypothesis refinement : Test whether L-carnitine’s efficacy depends on timing of administration (prophylactic vs. therapeutic) or dose thresholds.

- Controlled variables : Standardize animal models (e.g., mice with VPA-induced hepatotoxicity) and measure outcomes like ammonia levels, β-oxidation rates, and this compound excretion .

- Mechanistic studies : Use isotopic tracing (¹⁴C-VPA) to track carnitine-dependent mitochondrial transport and ammonia clearance .

- Statistical rigor : Apply multivariate regression to account for covariates like baseline carnitine levels .

Basic: What mechanisms underlie this compound formation and its role in carnitine depletion?

VPA undergoes mitochondrial β-oxidation , forming valproyl-CoA, which conjugates with carnitine via carnitine palmitoyltransferase I (CPT1). This compound is then excreted renally, reducing free carnitine pools. Concurrently, VPA inhibits:

- Carnitine synthesis : By blocking γ-butyrobetaine hydroxylase .

- Tubular reabsorption : Through competitive inhibition of renal carnitine transporters .

Experimental validation involves measuring urinary this compound via MS and hepatic CPT1 activity assays .

Advanced: How can researchers optimize mass spectrometry parameters to distinguish this compound from structural analogs?

Key MS optimizations include:

- Collision energy tuning : Adjusting energy (e.g., 20–35 eV) to enhance specificity of this compound fragmentation patterns .

- Ion suppression checks : Analyze matrix effects by spiking this compound into blank biological matrices .

- High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments to resolve isobaric interferences (e.g., this compound vs. other C10 acylcarnitines) .

Basic: What are the clinical implications of elevated this compound levels in VPA-treated patients?

Elevated this compound correlates with:

- Carnitine deficiency : Reduced β-oxidation capacity, leading to hyperammonemia and hepatotoxicity .

- Biomarker utility : Monitoring urinary this compound helps predict VPA toxicity risk. Thresholds >10 µmol/L in urine warrant intervention .

Methodologically, longitudinal cohort studies with repeated MS-based profiling are recommended .

Advanced: What statistical approaches are suitable for analyzing time-dependent this compound accumulation in longitudinal studies?

- Mixed-effects models : Account for intra-subject variability in repeated measures (e.g., carnitine levels at baseline, 1 month, 3 months) .

- Survival analysis : Use Cox regression to assess how this compound levels predict time-to-toxicity events (e.g., hyperammonemia) .

- Power calculations : Ensure adequate sample size to detect clinically meaningful differences (α=0.05, β=0.2) .

Basic: How does this compound excretion impact mitochondrial β-oxidation pathways?

This compound excretion depletes free carnitine, impairing the shuttle system required for fatty acid transport into mitochondria. This leads to:

- Accumulation of toxic metabolites : Valproyl-CoA and 4-ene-VPA, which inhibit β-oxidation enzymes .

- Secondary carnitine deficiency : Compromised energy metabolism in tissues like liver and muscle .

Experimental validation involves measuring β-hydroxybutyrate (ketone body) levels as a proxy for β-oxidation efficiency .

Advanced: How can in vitro models recapitulate this compound-mediated toxicity for mechanistic studies?

- Hepatocyte cultures : Primary human hepatocytes treated with VPA (1–3 mM) to measure this compound secretion and mitochondrial membrane potential (JC-1 staining) .

- CRISPR/Cas9 models : Knockout of SLC22A5 (carnitine transporter) in HepG2 cells to study carnitine depletion effects .

- Metabolomic profiling : LC-MS-based untargeted metabolomics to identify co-regulated pathways (e.g., urea cycle, fatty acid oxidation) .

Basic: What ethical and practical considerations apply to clinical studies on this compound dynamics?

- Informed consent : Disclose risks of VPA-induced carnitine deficiency in trial participants .

- Data transparency : Share raw MS datasets and protocols via repositories like MetaboLights to ensure reproducibility .

- Safety monitoring : Regular serum ammonia and liver function tests in high-dose VPA cohorts .

Advanced: How can researchers address confounding variables in observational studies linking this compound to neurotoxicity?

- Stratified sampling : Balance cohorts by age, VPA dose, and comorbidities (e.g., epilepsy vs. bipolar disorder) .

- Mediation analysis : Test whether hyperammonemia mediates the this compound-neurotoxicity association .

- Sensitivity analyses : Exclude patients on concomitant hepatotoxic drugs (e.g., acetaminophen) to isolate VPA effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.